3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.82 g/mol (monoisotopic mass: 339.1026) . Structurally, it comprises a furan ring substituted with a 4-chlorophenyl group at the 5-position, linked to a propanamide chain with an N-(2-methylphenyl) substituent.
Properties
CAS No. |
853311-85-0 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
LJEMNJWVWOWLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-furyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-methylaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones under oxidative conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Propanamide Derivatives
Key Observations :
- Halogen Position : The 4-chlorophenyl substituent in the target compound may enhance π-π stacking interactions compared to its 3-chloro analogue, influencing receptor binding .
Bioactive Propanamide Derivatives with Heterocyclic Moieties
Table 2: Comparison with Heterocyclic Propanamide Analogues
Key Observations :
- Oxadiazole Derivatives : Compounds like those in Table 2 exhibit stronger enzyme inhibition (e.g., acetylcholinesterase) due to sulfonyl and oxadiazole groups .
- Cyanocinnamamides: The introduction of a cyano group (as in ) may enhance electrophilicity, improving interaction with nucleophilic residues in target proteins.
Biological Activity
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide, with the molecular formula C20H18ClNO2 and a molecular weight of 339.8 g/mol, is an organic compound notable for its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The compound features a complex structure comprising a furan ring, a chlorophenyl group, and an amide functional group. These structural characteristics contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClNO2 |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 853311-85-0 |
| Chemical Structure | Chemical Structure |
Research indicates that 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide may exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate their activity, leading to various therapeutic outcomes. Notably, the compound has shown significant anti-inflammatory and analgesic effects in several studies.
Anti-inflammatory and Analgesic Effects
- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various experimental models. It appears to inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating inflammatory diseases.
- Analgesic Activity : In pain models, this compound demonstrated significant analgesic effects comparable to standard analgesics, suggesting its potential as a pain management agent.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide against structurally similar compounds. Below is a summary of findings from these studies:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide | Contains a 3-chlorophenyl group | Reduced anti-inflammatory activity |
| 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide | Contains a 3-methylphenyl group | Enhanced analgesic effects |
| 3-(5-Methyl-2-furyl)-N-(2-methylphenyl)propanamide | Lacks chlorine substituent | Lower overall efficacy |
These comparisons illustrate how minor structural variations can significantly impact the chemical properties and biological activities of similar compounds.
Case Studies
- Study on Anti-inflammatory Mechanism : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory mediators (e.g., TNF-α and IL-6). This suggests that it may be beneficial in treating conditions like rheumatoid arthritis.
- Analgesic Efficacy Evaluation : In another study assessing analgesic properties using the formalin test in rodents, the compound exhibited dose-dependent pain relief comparable to morphine, indicating its potential as an alternative analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
